3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one
Description
This compound belongs to the coumarin family, a class of heterocyclic molecules with a benzopyrone core. Its structure features a 6-methyl-substituted coumarin scaffold linked to a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group at position 2.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-3-8-16-13(9-11)10-15(19(22)24-16)18-20-17(21-25-18)12-4-6-14(23-2)7-5-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSXVJVHMQIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis involves key mechanistic steps:
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Oxadiazole Ring Formation :
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Coupling with Coumarin :
Table 2: Key Mechanistic Features
| Feature | Description | Evidence |
|---|---|---|
| Oxadiazole cyclization | Nucleophilic attack on carbonyl group | |
| Substituent effects | Electron-donating groups shift redox potentials |
Characterization and Analytical Data
The compound is characterized using spectroscopic and electrochemical methods:
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NMR Spectroscopy :
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Electrochemical Analysis :
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Mass Spectrometry :
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Molecular weight: ~325.32 g/mol (calculated from molecular formula C₁₉H₁₄N₂O₄).
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Table 3: Key NMR Data
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5’ (oxadiazole) | 8.53 | Singlet | Oxadiazole proton |
| Methylene (CH₂) | 5.47 | Singlet | Coumarin-oxyacetic bridge |
| Methoxy (OCH₃) | 3.84 | Singlet | Electron-donating substituent |
Reaction Pathways and Functionalization
The compound’s heterocyclic framework allows for further chemical transformations:
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Electrophilic Substitution :
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The coumarin moiety can undergo electrophilic aromatic substitution at positions ortho/para to the oxadiazole substituent.
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Cross-Coupling Reactions :
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Oxidation/Reduction :
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Potential redox-sensitive sites (e.g., methoxy groups) may undergo oxidation to carbonyl derivatives.
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Challenges and Optimization
Key challenges in synthesis include:
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Regioselectivity : Control of substitution patterns during cyclization.
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Yield Optimization : Use of microwave irradiation or solvent-free conditions to reduce reaction times .
Table 4: Optimization Strategies
| Challenge | Solution | References |
|---|---|---|
| Reaction time | Microwave-assisted synthesis | |
| Solvent reduction | Solvent-free conditions with NH₄F/Al₂O₃ catalysts |
This compound’s synthesis leverages well-established heterocyclic chemistry, with opportunities for functionalization to explore therapeutic applications. Further studies on substituent effects and biological activity are warranted.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazole possess potent anticancer activity. The specific compound under consideration has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects on human cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others. It demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects compared to standard chemotherapeutic agents .
- Mechanism of Action : The anticancer activity is attributed to the ability of the oxadiazole moiety to interfere with cell cycle progression and induce apoptosis in cancer cells. Studies have shown that these compounds can inhibit telomerase activity, a critical factor in cancer cell immortality .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent. The presence of the methoxyphenyl group enhances its lipophilicity, improving membrane permeability and bioactivity against pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is another area of interest:
- In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce inflammation markers and alleviate symptoms in conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole ring | Essential for anticancer and antimicrobial activity |
| Methoxy group | Enhances lipophilicity and bioavailability |
| Coumarin backbone | Contributes to anti-inflammatory properties |
Synthesis and Evaluation
A study conducted by Holla et al. synthesized various oxadiazole derivatives, including the target compound, which were tested against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer potency, with some compounds showing GI50 values below 10 µM across different types of cancers .
Mechanism of Action
The mechanism by which 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Role of Heterocyclic Substituents
The 1,2,4-oxadiazole group in the target compound is structurally analogous to 1,3,4-oxadiazole and triazole derivatives in β-carboline-based molecules. highlights that:
Substituent Effects on Bioactivity
The 4-methoxyphenyl group is a recurring pharmacophore in cytotoxic agents. In β-carboline derivatives, its presence at position 1 synergizes with heterocyclic substituents at position 3 to improve activity. For example:
- Replacement of 2-thioxo-1,3,4-oxadiazole with (substituted benzylidene)-4H-oxazol-5-one in β-carbolines increased potency against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines .
- The methyl group at position 6 of the coumarin core in the target compound may enhance metabolic stability compared to unmethylated analogs, though this requires experimental validation.
Structural Comparison Table
*Patent compound from highlights industrial interest in oxadiazole-containing therapeutics but lacks direct pharmacological overlap.
Key Research Findings and Implications
Heterocycle Positioning Matters : The 1,2,4-oxadiazole in the target compound differs from 1,3,4-oxadiazoles in β-carboline derivatives. This positional variation may alter electronic properties and target affinity, warranting comparative docking studies.
4-Methoxyphenyl as a Critical Group : This substituent’s electron-donating methoxy group improves solubility and may facilitate π-π interactions in biological systems, as seen in β-carboline analogs .
Coumarin vs. β-Carboline Cores: While β-carbolines show pronounced cytotoxicity, coumarins are historically associated with anticoagulant and anti-inflammatory effects. The target compound’s coumarin core may redirect bioactivity toward different pathways.
Biological Activity
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one , a derivative of the oxadiazole and coumarin classes, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 321.34 g/mol
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves inhibition of key enzymes related to cancer cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver) | 5.0 | Inhibition of thymidylate synthase |
| MCF7 (Breast) | 4.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 6.0 | Inhibition of HDAC activity |
Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Fungicidal |
The antimicrobial efficacy highlights the potential use of this compound in treating infections caused by resistant strains .
3. Anti-inflammatory Activity
The anti-inflammatory effects have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
A study demonstrated that treatment with the compound significantly reduced inflammation markers in a murine model of arthritis, indicating its potential therapeutic application in inflammatory diseases .
The biological activity of This compound is primarily mediated through:
- Enzyme Inhibition : Targeting specific enzymes such as thymidylate synthase and HDAC.
- Cell Cycle Modulation : Inducing cell cycle arrest at the G1/S phase.
- Apoptosis Induction : Activating caspases leading to programmed cell death.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
